Dipyridamole monoacetate

Description

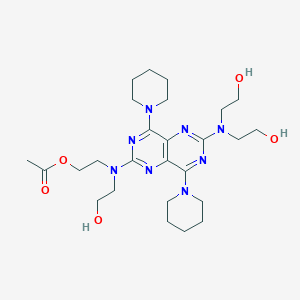

Structure

3D Structure

Properties

IUPAC Name |

2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42N8O5/c1-20(38)39-19-15-34(14-18-37)26-28-22-21(24(30-26)32-10-6-3-7-11-32)27-25(33(12-16-35)13-17-36)29-23(22)31-8-4-2-5-9-31/h35-37H,2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCTUIQSSWULYEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCN(CCO)C1=NC2=C(C(=N1)N3CCCCC3)N=C(N=C2N4CCCCC4)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80145968 | |

| Record name | Dipyridamole monoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103638-43-3 | |

| Record name | Dipyridamole monoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103638433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipyridamole monoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of Dipyridamole Monoacetate

Synthesis of Radiolabeled Dipyridamole (B1670753) Monoacetate for Quantitative Assays

The synthesis of radiolabeled compounds is crucial for their use in quantitative assays, such as radioligand binding assays and in vivo imaging, which allow for the precise measurement of biological interactions and distribution. sci-hub.seperceptive.com While specific synthesis pathways for dipyridamole monoacetate are not extensively detailed in the literature, the methods applied to the parent dipyridamole molecule are instructive and analogous.

Radiolabeling of dipyridamole is often performed for diagnostic imaging studies. For instance, technetium-99m (99mTc) has been used in conjunction with dipyridamole to assess myocardial perfusion. In these procedures, dipyridamole is administered to induce vasodilation, while a 99mTc-labeled tracer, such as 99mTc-sestamibi, is used for single-photon emission computed tomography (SPECT) to quantify blood flow. jacc.org In other quantitative methods, 99mTc-labeled red blood cells (RBCs) are used with dipyridamole to measure myocardial blood volume, providing a non-invasive assessment of this physiological parameter. nih.gov

For in vitro quantitative assays, such as competition binding assays, a radiolabeled version of a dipyridamole analog would be synthesized to determine the binding affinity (Ki) and concentration (Bmax) of unlabeled test compounds at specific transporters or receptors. perceptive.com The general process involves incubating a receptor preparation with a radiolabeled ligand until equilibrium is reached, after which the bound radioactivity is measured. sci-hub.se The choice of radionuclide is critical; isotopes should ideally decay by electron capture or isomeric transition for diagnostic use, with gamma-ray emissions in the 100-300 keV range being optimal for imaging. The development of such radiolabeled tools, including potential 14C or 3H labeled versions of this compound, is essential for detailed pharmacokinetic and pharmacodynamic studies.

Combinatorial Synthesis Approaches for Dipyridamole Derivatives

Combinatorial chemistry offers a powerful strategy for rapidly generating a large library of related compounds from a core scaffold. This approach has been applied to dipyridamole to create a diverse set of derivatives for screening. mdpi.comgoogle.com

A notable example involves the combinatorial acylation of dipyridamole using succinic anhydride (B1165640) and acetic anhydride as modifying agents. mdpi.comresearchgate.net This one-pot synthesis involves the simultaneous reaction of the dipyridamole core with the two acylating agents, leading to a complex mixture of products. researchgate.net The reaction is typically carried out by boiling the components in a solvent mixture of dioxane and acetic acid for approximately 25 minutes. mdpi.comresearchgate.net This process results in the formation of a dynamic combinatorial library containing 18 distinct dipyridamole derivatives, including various mono-, di-, tri-, and tetra-acylated forms. mdpi.com

An interesting finding from this research is that the resulting unseparated mixture of 18 derivatives can self-assemble into a stable supramolecular structure. mdpi.com This chimeric superstructure exhibits properties and biological activities that are distinct from and, in some cases, significantly enhanced compared to the individual derivatives or the parent dipyridamole molecule. mdpi.commdpi.com This method highlights a unique strategy where the collective interaction of a derivative library, rather than a single purified compound, produces the desired effect.

Table 1: Components for Combinatorial Synthesis of Dipyridamole Derivatives

| Role | Compound | Reaction Conditions |

| Core Molecule | Dipyridamole | Boiled for 25 minutes |

| Modifier 1 | Succinic Anhydride | In a mixture of dioxane |

| Modifier 2 | Acetic Anhydride | and acetic acid |

This table outlines the key reactants used in the combinatorial synthesis to generate a library of 18 dipyridamole derivatives. mdpi.comresearchgate.net

Structural Modification Strategies for Enhanced Metabolic Stability in Analogs

A significant challenge with dipyridamole is its poor metabolic stability. Research has shown that dipyridamole has a very short half-life (T1/2) of approximately 7 minutes in rat liver microsomes (RLM), which can limit its in vivo efficacy. mdpi.comnih.gov Consequently, medicinal chemistry efforts have focused on designing and synthesizing novel analogs with improved metabolic profiles. mdpi.comdntb.gov.ua

Several structural modification strategies have been employed to address this instability:

Replacement of Piperidine (B6355638) Rings: The piperidine rings in the dipyridamole structure have been identified as sites for metabolic attack. Replacing them with other heterocyclic rings, particularly those containing fluorine, has proven effective. The introduction of fluorine can alter the pKa of nearby nitrogen atoms, reducing their basicity and susceptibility to metabolism. nih.gov For example, analogs containing 4-fluoropiperidin-1-yl or 3-fluoropyrrolidin-1-yl groups showed significantly improved stability. nih.gov

Modification of Diethanolamine (B148213) Chains: The diethanolamine side chains contribute to the high polar surface area (PSA) of dipyridamole. These chains were replaced with different heterocyclic rings to decrease the PSA and modify the molecule's pharmacokinetic properties. mdpi.com

Ring-Closing Strategy: To reduce the number of potential metabolic sites, particularly hydroxyl groups, a ring-closing strategy was applied to the flexible side chains. mdpi.com

These rational design approaches, often aided by molecular docking studies, have led to the successful synthesis of analogs with substantially enhanced metabolic stability. mdpi.comnih.gov For instance, compound (S)-4h, an analog developed through these strategies, demonstrated an outstanding half-life of 67 minutes in RLM, a nearly tenfold improvement over the parent dipyridamole. mdpi.comnih.govnih.gov

Table 2: Metabolic Stability of Dipyridamole and Modified Analogs in Rat Liver Microsomes (RLM)

| Compound | Modification Strategy | Half-life (T1/2) in RLM (min) | Reference |

| Dipyridamole | Parent Compound | 7 | mdpi.comnih.gov |

| Analog 4b | Replacement of piperidine with 4-fluoropiperidine | 27 | nih.gov |

| Analog (S)-4h | Replacement of piperidine with (S)-3-fluoropyrrolidine | 67 | mdpi.comnih.govnih.gov |

This table presents a comparison of the metabolic half-lives of dipyridamole and select analogs, demonstrating the success of structural modifications in enhancing stability. mdpi.comnih.govnih.gov

Molecular and Cellular Mechanisms of Action of Dipyridamole Monoacetate Analogs

Inhibition of Nucleoside Transport Mechanisms

Dipyridamole (B1670753) and its analogs are recognized for their capacity to inhibit nucleoside transport, a key mechanism in regulating the availability of nucleosides like adenosine (B11128) for various cellular processes.

Specificity and High-Affinity Binding to Adenosine Transporters

Dipyridamole and its derivatives exhibit notable specificity and high-affinity binding to equilibrative nucleoside transporters (ENTs). These transporters are crucial for the influx and efflux of nucleosides across cell membranes. Dipyridamole itself is known to inhibit ENT1 and ENT2. Specifically, it demonstrates a higher sensitivity for inhibiting hENT1 compared to hENT2. researchgate.net

A synthesized analog, dipyridamole monoacetate, has been shown to be a high-affinity inhibitor of adenosine transport. nih.gov In studies using chromaffin cells, a labeled version of this compound displayed a high affinity with a dissociation constant (Kd) of 6.8 ± 0.8 nM. nih.gov Research has also focused on developing dipyridamole analogs with even greater potency and selectivity. For instance, certain analogs have been identified that inhibit the human equilibrative nucleoside transporter 4 (hENT4) more potently than dipyridamole itself. nih.gov One such compound demonstrated an IC₅₀ of 74.4 nM for hENT4, making it significantly more potent than the parent compound. nih.gov The structural characteristics influencing this enhanced inhibitory activity against hENT4 include the presence of nitrogen-containing monocyclic rings and noncyclic substituents at specific positions on the pyrimido[5,4-d]pyrimidine (B1612823) core. nih.gov

The binding affinities of dipyridamole and its analogs can be influenced by the species from which the transporters are derived, with lower affinities observed for rat transporters compared to human ones. guidetopharmacology.org

Table 1: Inhibitory Activity of Dipyridamole and its Analogs on Equilibrative Nucleoside Transporters

| Compound | Transporter Target | Inhibitory Potency (IC₅₀/Kᵢ/Kₑ) | Reference |

|---|---|---|---|

| Dipyridamole | ENT1 | IC₅₀ = 144.8 nM, Kᵢ = 8.18 nM | |

| Dipyridamole | ENT2 | - | |

| This compound | Adenosine Transporters | Kᵢ = 5.3 ± 0.43 nM | nih.gov |

| Dipyridamole Analog (Compound 30) | hENT4 | IC₅₀ = 74.4 nM | nih.gov |

IC₅₀: Half maximal inhibitory concentration; Kᵢ: Inhibition constant.

Elucidation of Non-Competitive Inhibition Kinetics of Adenosine Uptake

The inhibitory action of dipyridamole and its analogs on adenosine uptake follows a non-competitive mechanism. nih.govitmedicalteam.pl This means the inhibitor does not directly compete with the substrate (adenosine) for the active binding site on the transporter. Instead, it binds to an allosteric site, which is a different location on the transporter protein. This binding event alters the conformation of the transporter, thereby reducing its ability to transport adenosine across the cell membrane, regardless of the adenosine concentration. itmedicalteam.pl

Studies on this compound have confirmed this non-competitive inhibition kinetic. The inhibition constant (Ki) for this compound was determined to be 5.3 ± 0.43 nM using the Dixon method, further supporting its high-affinity, non-competitive interaction with adenosine transporters. nih.gov This mode of inhibition leads to a decrease in the maximum rate of transport (Vmax) without affecting the substrate's binding affinity (Km) for the transporter.

Modulation of Extracellular Adenosine Concentrations by Dipyridamole and its Analogs

A primary consequence of inhibiting nucleoside transporters by dipyridamole and its analogs is the increase in extracellular adenosine concentrations. researchgate.netpatsnap.comnih.gov By blocking the reuptake of adenosine into cells such as erythrocytes and endothelial cells, these compounds effectively elevate the amount of adenosine present in the extracellular space. patsnap.comnih.govscispace.com This elevation of extracellular adenosine allows it to activate adenosine receptors on various cell types, leading to a range of physiological responses. nih.govmdpi.com

For example, in the context of platelets, the increased extracellular adenosine stimulates adenylyl cyclase via adenosine receptors, which in turn increases intracellular cyclic adenosine monophosphate (cAMP), a potent inhibitor of platelet activation. nih.govscispace.com Dipyridamole has been shown to increase plasma adenosine levels by as much as 60% at clinically relevant doses. nih.govscispace.com This mechanism is considered a key contributor to the therapeutic effects of dipyridamole. mdpi.com The ability of dipyridamole to act as a non-selective ENT inhibitor, affecting ENT1, ENT2, and to a lesser extent ENT4, may lead to a more significant increase in extracellular adenosine compared to more selective inhibitors. researchgate.net

Phosphodiesterase Enzyme Inhibition by Dipyridamole Derivatives

Modulation of Cyclic Nucleotide Phosphodiesterase Activity (cAMP and cGMP PDE)

Dipyridamole is a non-selective inhibitor of phosphodiesterase enzymes, meaning it can inhibit multiple PDE families. nih.govwikipedia.org These enzymes are responsible for the degradation of cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govnih.gov By inhibiting PDEs, dipyridamole prevents the breakdown of cAMP and cGMP, leading to their accumulation within the cell. nih.govnih.gov

Research indicates that dipyridamole inhibits the hydrolysis of both cAMP and cGMP, with IC₅₀ values of 5 µM and 3 µM, respectively, in in vitro assays. It has been shown to inhibit several PDE isoforms, including PDE5, PDE6, PDE8, PDE10, and PDE11. researchgate.net The inhibition of cGMP-degrading PDEs by dipyridamole can enhance cGMP-dependent vasodilatory effects. scispace.com While dipyridamole's inhibition of PDE5 is detectable in vitro, it may require higher concentrations than those typically achieved with oral administration. nih.gov

Table 2: Dipyridamole Inhibition of Phosphodiesterase Isoforms

| PDE Isoform | IC₅₀ (µM) | Reference |

|---|---|---|

| PDE5 | 0.9 | |

| PDE6 | 0.38 | |

| PDE8 | 4.5 | |

| PDE10 | 0.45 | |

| PDE11 | 0.37 | |

| cAMP hydrolysis | 5 | |

| cGMP hydrolysis | 3 |

IC₅₀: Half maximal inhibitory concentration.

Impact on Intracellular Cyclic Adenosine Monophosphate (cAMP) Levels

The inhibition of phosphodiesterases by dipyridamole derivatives directly leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP). nih.govnih.govscispace.com This occurs because the degradation of cAMP to AMP is blocked. nih.gov The elevation of intracellular cAMP is a crucial mechanism underlying many of the cellular effects of dipyridamole.

For instance, in platelets, increased cAMP levels are a potent signal for inhibiting platelet activation and aggregation. nih.govscispace.com This effect is synergistic with the increased extracellular adenosine caused by nucleoside transport inhibition, as adenosine itself stimulates cAMP production through adenylyl cyclase activation. nih.govnih.gov Dipyridamole's ability to increase intracellular cAMP can also stimulate the production of prostacyclin (PGI2), a powerful inhibitor of platelet aggregation and a vasodilator. scispace.com Furthermore, in other cell types, such as those in the vascular wall, increased cAMP can contribute to vasodilation. nih.gov Studies have shown that inhibitors of both cGMP-PDE and cAMP-PDE, like dipyridamole, can produce moderate increases in both cGMP and cAMP levels. nih.gov

Impact on Intracellular Cyclic Guanosine Monophosphate (cGMP) Levels

Dipyridamole is recognized as a phosphodiesterase (PDE) inhibitor, a function that leads to an increase in the intracellular concentrations of both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). nih.govnih.gov By hindering the enzymatic conversion of cGMP to its inactive form, GMP, dipyridamole effectively elevates cGMP levels within cells. nih.gov This elevation of intracellular cGMP is a critical component of its mechanism of action, particularly in platelets and vascular smooth muscle cells. nih.gov

In the vascular system, endothelium-derived nitric oxide (NO) stimulates guanylyl cyclase in platelets and vascular smooth muscle, which in turn increases intracellular cGMP. nih.gov Dipyridamole enhances this effect by inhibiting the breakdown of cGMP. nih.gov The resulting higher levels of cGMP in vascular smooth muscle cells contribute to vasodilation. nih.gov Furthermore, in platelets, the increased cGMP, along with cAMP, plays a crucial role in inhibiting platelet activation and aggregation. nih.govnih.gov Specifically, dipyridamole's inhibition of phosphodiesterase 5A (PDE5A) is a key factor in preventing platelet aggregation by raising cGMP levels. caymanchem.com

The interplay between dipyridamole and the NO/cGMP pathway is significant. By inhibiting PDE, dipyridamole potentiates the effects of NO, which is a key stimulator of cGMP production. nih.govnih.gov This synergy leads to a more pronounced inhibition of platelet activation and enhanced vasodilation. nih.gov

Preclinical and In Vitro Antiplatelet Mechanisms of Dipyridamole and its Analogs

The antiplatelet effects of dipyridamole are a primary focus of preclinical and in vitro research. A key mechanism is the inhibition of adenosine reuptake by red blood cells, which is a concentration-dependent process. nih.govnih.gov This action increases the extracellular concentration of adenosine, which then stimulates adenylyl cyclase in platelets, leading to higher intracellular cAMP levels and subsequent inhibition of platelet activation. nih.govnih.gov

Interestingly, the antiplatelet effect of dipyridamole is more potent in whole blood compared to platelet-rich plasma, a phenomenon attributed to the role of erythrocytes in releasing adenosine precursors. nih.govnih.gov Pharmacological studies have demonstrated that adenosine deaminase, an enzyme that degrades adenosine, can reverse the inhibitory action of dipyridamole in whole blood. nih.gov

Dipyridamole also exhibits a slight inhibitory effect on phosphodiesterase 3 (PDE3), which further enhances the antiplatelet effects of adenosine and prostacyclin (PGI2), both of which stimulate adenylyl cyclase. nih.govmdpi.com Moreover, dipyridamole potentiates the inhibitory effects of nitric oxide (NO) on platelets by inhibiting PDE5, leading to increased levels of vasodilator-stimulated phosphoprotein (VASP), an established marker of NO/cGMP effects. nih.gov While dipyridamole on its own may have limited effects in some in vitro settings, its combination with other antiplatelet agents like aspirin (B1665792) and clopidogrel (B1663587) has been a subject of clinical investigation. plos.org

Emerging Cellular Mechanism Delineation

Recent research has uncovered novel cellular mechanisms of dipyridamole, extending its known functions beyond its antiplatelet and vasodilatory properties. These emerging mechanisms center on its ability to inhibit a specific form of regulated cell death known as ferroptosis.

Ferroptosis Inhibition in Pulmonary Cellular Models by Dipyridamole

Dipyridamole has been identified as a potent inhibitor of ferroptosis in pulmonary epithelial and endothelial cells. nih.govnih.govthno.org Ferroptosis is a form of iron-dependent cell death characterized by the accumulation of lipid peroxides. frontiersin.org In experimental models of acute respiratory distress syndrome (ARDS), a condition where ferroptosis in lung cells plays a pathogenic role, dipyridamole has been shown to effectively mitigate this process and reduce pulmonary damage. nih.govnih.govthno.org Studies using both mouse models of ARDS and human airway organoids have confirmed the anti-ferroptotic efficacy of dipyridamole. nih.govthno.org The inhibition of ferroptosis by dipyridamole has been validated through various assays, including the measurement of lipid reactive oxygen species (L-ROS), malondialdehyde (MDA) content, and intracellular ferrous iron (Fe2+) levels. thno.org

Regulatory Mechanisms Involving Heme Oxygenase 1 (HMOX1) and CREB1 Pathways

The mechanism by which dipyridamole inhibits ferroptosis involves the modulation of the Heme Oxygenase 1 (HMOX1) signaling pathway. nih.govnih.govthno.org Dipyridamole has been found to downregulate the expression of HMOX1, an enzyme that can contribute to oxidative stress and ferroptosis under certain conditions. nih.govnih.govthno.org Further investigation has identified the transcription factor cAMP responsive element binding protein 1 (CREB1) as a key activator of HMOX1 transcription. nih.govnih.govthno.org Dipyridamole effectively downregulates CREB1, thereby suppressing the expression of HMOX1 and inhibiting ferroptosis. nih.govnih.govthno.org

Activation of Superoxide (B77818) Dismutase 1 (SOD1)

A crucial discovery in the anti-ferroptotic mechanism of dipyridamole is its direct interaction with and activation of Superoxide Dismutase 1 (SOD1). nih.govnih.govthno.org SOD1 is an essential antioxidant enzyme that catalyzes the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide. mdpi.com Mechanistically, the binding of dipyridamole to SOD1 enhances its enzymatic activity. nih.govthno.org This activation of SOD1, in turn, inhibits the CREB1/HMOX1 pathway, leading to the suppression of ferroptosis. nih.govnih.govthno.org This finding provides a direct link between dipyridamole and the cellular antioxidant defense system, highlighting a novel aspect of its protective effects.

Structure Activity Relationship Sar Studies of Dipyridamole Monoacetate and Its Analogs

Identification of Key Pharmacophoric Elements for Biological Activity

The pharmacophore of a molecule represents the essential spatial arrangement of atoms or functional groups necessary for its biological activity. dokumen.pub For dipyridamole (B1670753) and its analogs, the key pharmacophoric elements are centered around the pyrimido[5,4-d]pyrimidine (B1612823) core. nih.govresearchgate.net

The primary elements for its dual inhibitory functions are:

The Pyrimido[5,4-d]pyrimidine Core: This flat, aromatic, heterocyclic system serves as the central scaffold. researchgate.net It is crucial for anchoring the molecule within the binding sites of its target proteins, such as phosphodiesterases and nucleoside transporters. mdpi.comresearchgate.net

Substituents at the 2- and 6-Positions: These positions are typically substituted with diethanolamine (B148213) groups. researchgate.net The hydroxyl groups on these side chains are important for forming hydrogen bonds. For instance, in binding to PDE5, these chains can form hydrogen bonds with key amino acid residues like Leu765 and Ser663. mdpi.com The presence of these diethanolamine groups is more critical for activity than the substituents at the 4- and 8- positions. researchgate.net

Substituents at the 4- and 8-Positions: In dipyridamole, these positions are occupied by piperidine (B6355638) rings. nih.gov SAR studies have shown that these positions can tolerate a wide range of modifications, including other nitrogen-containing monocyclic rings and non-cyclic substituents, which significantly influences potency and selectivity. researchgate.netnih.gov For example, replacing the piperidine rings with other heterocyclic rings can modulate metabolic stability and inhibitory activity against specific targets. mdpi.com

Correlation of Structural Modifications with Adenosine (B11128) Transport Inhibition Kinetics

Dipyridamole inhibits adenosine reuptake by blocking equilibrative nucleoside transporters (ENTs), particularly ENT1 and ENT2. frontiersin.org This action increases extracellular adenosine concentrations, contributing to its vasodilatory and antiplatelet effects. nih.gov SAR studies have been instrumental in developing analogs with improved potency and selectivity for different ENT subtypes. nih.gov

Systematic modifications of the dipyridamole structure have yielded clear correlations with ENT inhibition:

Substitution at 4- and 8-Positions: Replacing the piperidine rings at these positions with larger, more lipophilic nitrogen-containing rings, such as heptamethyleneimino groups, dramatically increases potency against ENT1. researchgate.net Compound 13 (2,6-bis(diethanolamino)-4,8-diheptamethyleneiminopyrimido[5,4-d]pyrimidine) was found to be approximately 600 times more potent than dipyridamole as an ENT1 inhibitor. researchgate.net

Substitution at 2- and 6-Positions: Analogs with diethanolamine groups at these positions are generally more active ENT1 inhibitors than those with monoethanolamine. researchgate.net This suggests the importance of the number of hydroxyl groups for interaction with the transporter.

Role of Hydroxyl Groups: While the diethanolamine groups are important, studies have shown that the free hydroxyl groups are not strictly essential for ENT1 inhibitory activity. researchgate.net

Selectivity for ENT4: For the adenosine-specific transporter hENT4, which is only weakly inhibited by dipyridamole, specific structural features lead to enhanced potency. nih.gov The most potent and selective hENT4 inhibitors tend to have 2,6-di(N-monohydroxyethyl) substitution on the pyrimidopyrimidine core. nih.gov Modifications at the 4- and 8-positions with nitrogen-containing monocyclic rings or non-cyclic substituents were also found to be important for hENT4 inhibition. nih.gov For instance, one of the most potent analogs, Compound 30 , displayed an IC₅₀ of 74.4 nM against hENT4, making it about 38 times more potent than dipyridamole. nih.gov

Table 1: Inhibition of Human Equilibrative Nucleoside Transporters (hENTs) by Dipyridamole and its Analogs

Data sourced from multiple studies. researchgate.netnih.govle.ac.uk Note: Ki and IC₅₀ are measures of inhibitory potency; lower values indicate higher potency. N/A indicates data not available in the cited sources.

Impact of Chemical Substituents on Phosphodiesterase Inhibitory Activity

Dipyridamole is a non-selective phosphodiesterase (PDE) inhibitor, affecting several PDE families, including PDE5, which is specific for cyclic guanosine (B1672433) monophosphate (cGMP). drugbank.comwikipedia.orgcaymanchem.com This inhibition leads to an accumulation of cGMP, contributing to vasodilation and antiplatelet effects. nih.govahajournals.org SAR studies have focused on creating analogs with improved potency and selectivity for specific PDE isoforms, particularly PDE5. mdpi.comnih.gov

Key findings from these studies include:

Replacement of Piperidine Rings: The piperidine rings at the 4- and 8-positions of dipyridamole make fewer critical interactions with PDE5 compared to the diethanolamine chains. mdpi.com Replacing these piperidine rings with other heterocyclic structures has been a successful strategy. mdpi.com

Introduction of Lipophilic and Sulfur-Containing Rings: Analogs containing lipophilic tetrahydrothiazole and thiomorpholine (B91149) rings showed the best inhibitory activity against PDE5. mdpi.com Compound 4g (with a thiomorpholine ring) exhibited an IC₅₀ of 64 nM, and compound 4b (with a tetrahydrothiazole ring) had an IC₅₀ of 113 nM, both more potent than dipyridamole itself. mdpi.com

Fluorine Substitution: Introducing fluorine atoms into the heterocyclic rings at the 4- and 8-positions can enhance metabolic stability. mdpi.com Compounds 4c and 4d , which contain fluorine-substituted piperidine rings, showed slightly decreased PDE5 inhibitory activity compared to dipyridamole but had significantly improved metabolic half-lives. mdpi.comnih.gov

Supramolecular Structures: A novel approach involves the combinatorial acylation of dipyridamole's hydroxyl groups with succinic and acetic anhydride (B1165640). mdpi.comnih.gov This creates a dynamic mixture of 18 different derivatives that can self-assemble into a stable supramolecular structure. mdpi.comnih.gov This complex mixture demonstrated a 100-fold increase in PDE inhibitory potency, with activity observed at a concentration of 0.05 μM. mdpi.com

Table 2: Inhibition of Phosphodiesterase 5 (PDE5) by Dipyridamole and its Analogs

Data sourced from multiple studies. mdpi.comcaymanchem.com IC₅₀ is a measure of inhibitory potency; lower values indicate higher potency.

Rational Design Strategies for Enhanced Biological Activity and Stability of Dipyridamole Derivatives

Rational drug design utilizes the understanding of a molecule's SAR to create new compounds with improved properties. dokumen.pub For dipyridamole, a key drawback is its poor pharmacokinetic profile, including low water solubility and a very short metabolic half-life (around 7 minutes in rat liver microsomes). mdpi.comnih.gov Therefore, rational design strategies have primarily focused on enhancing metabolic stability while maintaining or improving biological activity. mdpi.comnih.gov

Key strategies employed include:

Molecular Docking and Structure-Based Design: Computational molecular docking has been used to predict how newly designed analogs will bind to the active site of target enzymes like PDE5. mdpi.comnih.gov This allows researchers to prioritize the synthesis of compounds that are most likely to have high binding affinity and, therefore, high potency. mdpi.com This approach guided the replacement of piperidine rings with other heterocycles to improve interactions with PDE5. mdpi.com

Metabolic Stability Enhancement: A major goal has been to overcome the rapid metabolism of dipyridamole. mdpi.com One successful strategy is the introduction of fluorine atoms into the substituents. mdpi.comacs.org Fluorination can block sites of metabolic oxidation, thereby increasing the drug's half-life. mdpi.com For example, compound (S)-4h , a derivative with a fluorine-substituted tetrahydropyrrole ring, showed an outstanding improvement in metabolic stability, increasing the half-life to 67 minutes in rat liver microsomes while maintaining good PDE5 inhibitory activity. mdpi.comnih.gov

Modulating Plasma Protein Binding: Dipyridamole's clinical potential has been limited by its strong binding to the plasma protein alpha1-acid glycoprotein (B1211001) (AGP), which reduces the concentration of free, active drug. le.ac.uk Rational design has led to the identification of analogs, such as NU3076 , that retain potent nucleoside transport inhibitory activity but are not significantly affected by the presence of AGP. le.ac.uk This demonstrates that the pharmacophore for transport inhibition can be separated from the features responsible for high-affinity AGP binding. le.ac.uk

Advanced Analytical Methodologies for Dipyridamole Monoacetate Research

Radiometric Assays for Transporter Quantification

Radiometric assays are a fundamental technique for investigating the interaction between dipyridamole (B1670753) and its primary targets, the equilibrative nucleoside transporters (ENTs). These assays utilize radiolabeled ligands to quantify binding affinities and transporter density. A common method involves competitive binding assays with [3H]nitrobenzylthioinosine ([3H]NBMPR), a high-affinity probe for the es-subtype of equilibrative nucleoside transporters (ENT1). researchgate.net By measuring the displacement of [3H]NBMPR by dipyridamole, researchers can determine the inhibitory constant (Ki) of dipyridamole for the transporter.

For example, studies on human erythrocyte membranes have used [3H]NBMPR binding to characterize ENT1. universiteitleiden.nl In such assays, the membranes are incubated with the radioligand and varying concentrations of dipyridamole. The amount of bound radioactivity is then measured to calculate the affinity. universiteitleiden.nl Research has shown that dipyridamole exhibits a high affinity for ENT1, with reported Ki values in the nanomolar range. universiteitleiden.nl

These assays have also been crucial in comparing the binding kinetics of dipyridamole with other ENT1 inhibitors. universiteitleiden.nlresearchgate.net Furthermore, transport studies often use radiolabeled substrates like [3H]dipyridamole to directly measure its uptake by cells expressing specific transporters, such as the breast cancer resistance protein (BCRP), for which dipyridamole is a substrate. nih.gov The use of radiolabeled nucleosides, such as [3H]2-chloroadenosine, in the presence of inhibitors like dipyridamole, also allows for the characterization of transporter-mediated uptake. tandfonline.com

Table 1: Radiometric Binding Data for Dipyridamole and Related Ligands

| Ligand | Transporter/System | Assay Type | Parameter | Value | Reference |

|---|---|---|---|---|---|

| Dipyridamole | hENT1 | [3H]NBMPR Displacement | Ki | 14 nM | universiteitleiden.nl |

| [3H]NBMPR | hENT1 (Erythrocyte Membranes) | Saturation Binding | KD | 1.1 nM | universiteitleiden.nl |

| [3H]NBMPR | hENT1 (Erythrocyte Membranes) | Saturation Binding | Bmax | 31 pmol/mg | universiteitleiden.nl |

| Dipyridamole | BCRP | Mitoxantrone Efflux Inhibition | IC50 | 6.4 µM | nih.gov |

High-Performance Liquid Chromatography (HPLC) Methods for Derivative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and essential tool for the analysis of dipyridamole and its derivatives, crucial for quality control, stability studies, and impurity profiling. nih.govscite.ai Stability-indicating HPLC methods are particularly important as they can separate the active pharmaceutical ingredient from its degradation products and process-related impurities. nih.govtandfonline.com

Various reversed-phase HPLC (RP-HPLC) methods have been developed and validated. tsijournals.compharmainfo.in A typical method might use a C8 or C18 analytical column with a mobile phase composed of a phosphate (B84403) buffer and organic modifiers like acetonitrile (B52724) and methanol. nih.govresearchgate.net Detection is commonly performed with a UV detector, often at wavelengths around 282 nm, 288 nm, or 295 nm, where dipyridamole shows significant absorbance. nih.govtsijournals.comtandfonline.com

For instance, one validated stability-indicating method utilized a YMC pack C8 column with a gradient mobile phase of phosphate buffer and a buffer:acetonitrile:methanol mixture. nih.gov This method was successfully used to separate dipyridamole from impurities generated under stress conditions such as acid, base, and oxidation. nih.gov Another study detailed an isocratic HPLC method that was proven to be stability-indicating by subjecting the drug product to thermal, acidic, basic, oxidative, and radiation stress, with no interference from degradation products observed. tandfonline.com The development of such methods is guided by International Conference on Harmonization (ICH) guidelines to ensure they are specific, linear, accurate, and robust. tsijournals.comresearchgate.net

Table 2: Examples of HPLC Methods for Dipyridamole Analysis

| Column | Mobile Phase | Flow Rate | Detection | Application | Reference |

|---|---|---|---|---|---|

| YMC pack C8 (150 x 4.6 mm, 3.0 µm) | Gradient: A) 10 mM Phosphate Buffer (pH 4.7); B) Buffer:Acetonitrile:Methanol (30:40:30 v/v) | 1.0 mL/min | 295 nm | Impurity profiling and stability | nih.gov |

| Octadecylsilated-silica | Methanol: 200 mM Pentane Sulfonic Acid, Sodium Salt (70:30 v/v) with Triethylamine, pH 3.0 | 1.5 mL/min | 288 nm | Assay and chromatographic purity | tandfonline.com |

| Inertsil X-terra MS C18 (100 x 4.6 mm, 3.5 µm) | Gradient: A) Buffer:Methanol (40:60); B) Buffer:Methanol (5:95), pH 7.0 | 1.5 mL/min | 282 nm | Quantification in bulk and capsules | tsijournals.com |

| Zorbax ODS | Phosphate buffer (pH 3.3):Acetonitrile:Triethylamine (40:60:0.03, by volume) | Not Specified | Not Specified | Simultaneous determination with aspirin (B1665792) and impurities | nih.gov |

Spectrophotometric Approaches for Enzymatic Activity Assays

Spectrophotometric methods are widely employed to assess the inhibitory effects of dipyridamole on various enzymes, most notably phosphodiesterases (PDEs). nih.gov These assays are based on measuring changes in light absorbance resulting from enzymatic reactions. Dipyridamole is known to be a non-selective PDE inhibitor, affecting the hydrolysis of both cyclic AMP (cAMP) and cGMP.

The inhibitory activity of dipyridamole against different PDE isozymes can be quantified by measuring the conversion of radiolabeled cyclic nucleotides (like [3H]cGMP) to their corresponding 5'-monophosphates. guidetopharmacology.org However, simpler, non-radiometric spectrophotometric methods are also common. For example, the effect of PDE inhibitors on nitric oxide (NO) production can be assessed using a Griess reaction, where the concentration of nitrite (B80452) (a stable product of NO) is determined by measuring absorbance at 540 nm. nih.gov

Studies have determined the IC50 values of dipyridamole for the inhibition of cAMP and cGMP hydrolysis to be 5 µM and 3 µM, respectively. Recent research has also used spectrophotometry to evaluate dynamic combinatorial derivatives of dipyridamole, finding that certain supramolecular structures exhibit significantly enhanced PDE inhibition, with activity appearing at concentrations as low as 0.05 µM. nih.gov

Table 3: Enzymatic Inhibition Data for Dipyridamole

| Enzyme Target | Assay Principle | Parameter | Value | Reference |

|---|---|---|---|---|

| Phosphodiesterase (cAMP hydrolysis) | Inhibition of cyclic nucleotide hydrolysis | IC50 | 5 µM | |

| Phosphodiesterase (cGMP hydrolysis) | Inhibition of cyclic nucleotide hydrolysis | IC50 | 3 µM | |

| Phosphodiesterase 5A (PDE5) | Inhibition of [3H]cGMP hydrolysis | pIC50 | 5.55 - 6.24 | guidetopharmacology.org |

Molecular Modeling and Docking Studies in Rational Drug Design

Molecular modeling and docking are powerful computational tools used in the rational drug design of novel compounds, including analogs of dipyridamole. dokumen.pubbbau.ac.in These methods predict how a ligand, such as dipyridamole, binds to the three-dimensional structure of its target protein, providing insights that guide the synthesis of more potent and selective inhibitors. nih.govchemrxiv.org

For dipyridamole, docking studies have been instrumental in understanding its interaction with targets like ENT1 and various PDEs. nih.govresearchgate.net For example, docking simulations of dipyridamole into the catalytic domain of PDE5 revealed that the pyrimido[5,4-d]pyrimidine (B1612823) core is anchored by π–π stacking interactions with phenylalanine residues (Phe820 and Phe786), while the diethanolamine (B148213) side chains form hydrogen bonds with other residues like Gln817. nih.gov This structural understanding allowed for the design of new analogs with improved metabolic stability. nih.gov

Similarly, docking studies have explored dipyridamole's binding to the hENT1 transporter. researchgate.netfrontiersin.org These models suggest key interactions within the transporter's binding pocket, often involving transmembrane helices. researchgate.net The insights gained from these simulations help explain the structure-activity relationships (SAR) observed in series of synthesized analogs, guiding the modification of the dipyridamole scaffold to enhance affinity and selectivity for different ENT subtypes. nih.gov For instance, by analyzing the binding patterns, researchers can rationally introduce different chemical groups to improve interactions with specific amino acid residues in the target protein. nih.gov

Table 4: Molecular Docking Insights for Dipyridamole

| Target Protein | Key Interacting Residues | Type of Interaction | Significance | Reference |

|---|---|---|---|---|

| PDE5 | Phe820, Phe786 | π-π stacking | Anchors the core pyrimidopyrimidine ring | nih.gov |

| PDE5 | Gln817, Leu765 | Hydrogen bonds | Stabilizes the diethanolamine side chains | nih.gov |

| hENT1 | Transmembrane Helices (e.g., TM1, TM11) | Hydrophobic and Polar Interactions | Defines the binding site for inhibitors | researchgate.net |

| COVID-19 Main Protease (Mpro) | CYS 145, HIS 41 | Binding to the catalytic center | Potential for drug repurposing | chemrxiv.org |

Biotransformation and Metabolic Stability Studies of Dipyridamole Monoacetate Analogs

In Vitro Metabolic Stability Assessment (e.g., Rat Liver Microsomes)

The metabolic stability of a drug candidate is a crucial parameter assessed during early drug discovery, as it helps predict in vivo behavior such as hepatic clearance and half-life. nuvisan.compharmaron.com In vitro assays using liver microsomes, which contain a rich complement of drug-metabolizing enzymes like cytochrome P450s, are standard tools for this evaluation. pharmaron.comsrce.hr

Dipyridamole (B1670753) itself exhibits poor metabolic stability in preclinical studies. Research involving rat liver microsomes (RLM) demonstrated that dipyridamole has a very short half-life (T½) of approximately 7 minutes. nih.gov This high rate of metabolism prompted investigations into analogs designed to enhance metabolic stability while retaining desired pharmacological activity.

In one such study, a series of pyrimidopyrimidine derivatives were synthesized to improve upon the pharmacokinetic profile of the parent compound. nih.gov The metabolic stability of these analogs was evaluated in RLM, and the results highlighted significant improvements. For instance, the analog designated as (S)-4h showed an outstandingly improved half-life of 67 minutes in RLM, nearly a 10-fold increase compared to dipyridamole. nih.gov This suggests that specific structural modifications can successfully mitigate the rapid metabolic breakdown observed with dipyridamole. nih.gov

| Compound | In Vitro Half-Life (T½) in RLM (min) | Reference |

|---|---|---|

| Dipyridamole | 7 | nih.gov |

| (S)-4h | 67 | nih.gov |

Physiologically-Based Biopharmaceutics Modeling (PBBM) for Preclinical Pharmacokinetics

Physiologically-based biopharmaceutics modeling (PBBM) is a sophisticated in silico tool that integrates a compound's physicochemical properties with physiological data to simulate and predict its pharmacokinetic profile. dissolutiontech.comnih.gov This modeling approach is increasingly used in drug development to forecast in vivo performance, support formulation design, and establish clinically relevant specifications. acs.orgresearchgate.netnih.gov

For dipyridamole, PBBM has been employed to create a mechanistic link between in vitro dissolution data and in vivo plasma concentrations. nih.gov These models, often utilizing advanced frameworks like the Advanced Compartmental Absorption and Transit (ACAT) model, incorporate data on drug solubility, permeability, and formulation characteristics alongside a detailed map of gastrointestinal physiology. acs.org

In the preclinical setting, PBBM serves as a powerful predictive tool. By inputting data from in vitro studies—such as the metabolic stability data from liver microsomes nuvisan.com and dissolution profiles from biorelevant media acs.org—the model can simulate the absorption, distribution, metabolism, and excretion (ADME) of dipyridamole analogs. This allows researchers to:

Predict the pharmacokinetic profiles of novel analogs before conducting animal studies. efpia.eu

Assess how changes in metabolic stability or formulation might impact systemic exposure. dissolutiontech.com

Bridge preclinical findings to potential human pharmacokinetics, facilitating lead optimization and candidate selection. efpia.eu

Efforts by consortia like the Product Quality Research Institute (PQRI) have focused on standardizing methodologies for generating the biorelevant dissolution data necessary for robust PBBM of drugs like dipyridamole, aiming to improve the accuracy of these in silico predictions. nih.govacs.orgnih.gov

Theoretical Considerations of Biotransformation Pathways for Dipyridamole and its Conjugates

The biotransformation of dipyridamole occurs primarily in the liver and involves both Phase I and Phase II metabolic reactions. drugbank.comdrugs.com The predominant metabolic pathway is Phase II conjugation with glucuronic acid. drugbank.commedicines.org.ukmims.comdrugs.com

Phase II Metabolism (Glucuronidation): The main metabolic route for dipyridamole is conjugation via UDP-glucuronosyltransferase (UGT) enzymes, particularly those in the UGT1A subfamily. medicines.org.uknih.gov This process leads to the formation of a primary metabolite, a monoglucuronide, which has low pharmacodynamic activity. drugs.comhres.ca A much smaller quantity of a diglucuronide is also formed. medicines.org.ukmedicinesauthority.gov.mthpra.ie Following oral administration, the parent dipyridamole compound constitutes about 80% of the total amount in plasma, with the monoglucuronide metabolite making up the remaining 20%. medicines.org.ukdrugs.comhres.camedicinesauthority.gov.mthpra.ie The majority of this glucuronide conjugate (around 95%) is then excreted via the bile into the feces. drugs.comhres.cafresenius-kabi.com There is also evidence suggesting that dipyridamole and its conjugates may undergo enterohepatic recirculation. mims.comhres.cafresenius-kabi.com

Phase I Metabolism: While glucuronidation is the major pathway, Phase I oxidative metabolism also contributes to the biotransformation of dipyridamole. In vitro studies using human hepatocytes have shown that Cytochrome P450 3A4 (CYP3A4) is one of the enzymes responsible for the metabolism of dipyridamole. nih.gov These Phase I reactions result in a variety of metabolites, including:

Monooxygenated metabolites

Mono-N-deethanolaminated metabolites

Dehydrogenated metabolites nih.gov

Studies indicate that the affinity for dipyridamole biotransformation, including both CYP3A4-mediated oxidation and UGT-mediated glucuronidation, is high. nih.gov

| Metabolite Type | Metabolic Pathway | Enzymes Involved (where identified) | Reference |

|---|---|---|---|

| Monoglucuronide | Phase II (Glucuronidation) | UGT1A subfamily | medicines.org.ukdrugs.comnih.govhres.ca |

| Diglucuronide | Phase II (Glucuronidation) | UGTs | medicines.org.ukmedicinesauthority.gov.mthpra.ie |

| Monooxygenated metabolites | Phase I (Oxidation) | CYP3A4 | nih.gov |

| Mono-N-deethanolaminated metabolites | Phase I | CYP3A4 | nih.gov |

| Dehydrogenated metabolites | Phase I | CYP3A4 | nih.gov |

Potential Research Avenues and Theoretical Applications for Dipyridamole Monoacetate

Investigation in Immunoinflammatory Disorders as a Tetra-substituted Pyrimidopyrimidine

Dipyridamole (B1670753) monoacetate is classified as a tetra-substituted pyrimidopyrimidine. epo.org This class of compounds is under investigation for the treatment of a wide range of immunoinflammatory disorders. epo.orggoogleapis.com These conditions are characterized by an overactive immune response that leads to damage of the body's own tissues. googleapis.com

Research suggests that tetra-substituted pyrimidopyrimidines, including dipyridamole monoacetate, could be effective in managing conditions such as:

Rheumatoid arthritis epo.orggoogleapis.com

Crohn's disease epo.orggoogleapis.com

Ulcerative colitis epo.orggoogleapis.com

Asthma epo.orggoogleapis.com

Chronic obstructive pulmonary disease (COPD) epo.org

Psoriasis epo.orggoogleapis.com

Systemic lupus erythematosus epo.org

The therapeutic potential of these compounds lies in their ability to modulate the immune system. epo.orggoogleapis.com Studies have explored the use of tetra-substituted pyrimidopyrimidines, such as this compound, both as standalone treatments and in combination with other drugs like corticosteroids. epo.orggoogle.com The aim is to achieve a more potent anti-inflammatory effect than either compound used alone. epo.org

Exploration in Cancer Research Beyond Parent Dipyridamole's Established Effects

The parent compound, dipyridamole, has demonstrated anti-cancer properties. For instance, it has been shown to improve survival rates in melanoma patients and reduce primary tumor size and metastasis in animal models of triple-negative breast cancer. williamscancerinstitute.com It is believed to work by inhibiting platelet aggregation, which can hinder the spread of cancer cells, and by enhancing the anti-cancer immune response. williamscancerinstitute.com

Recent research has also highlighted dipyridamole's ability to inhibit ferroptosis, a type of programmed cell death, in lung epithelial and endothelial cells. thno.org This suggests its potential as a therapeutic agent for conditions like acute respiratory distress syndrome (ARDS). thno.org

Furthermore, dipyridamole has been found to enhance the anti-cancer effects of aspirin (B1665792) in colorectal cancer by inducing a pro-apoptotic unfolded protein response. nih.gov

Building on this foundation, research into this compound and other derivatives is exploring novel mechanisms and applications in oncology. The development of ProTides, for example, aims to create new medicines that can bypass cancer resistance mechanisms and deliver higher concentrations of anti-cancer metabolites directly to cancer cells. ox.ac.uk This approach has shown that a derivative of a naturally occurring nucleoside analogue can be significantly more potent at killing cancer cells than its parent compound. ox.ac.uk

The exploration of fatty acid conjugates of pharmaceutical agents, including those with anti-cancer properties, represents another frontier. google.com By modifying the drug, researchers aim to selectively target it to specific tissues, potentially increasing efficacy and reducing side effects. google.com

Future Directions in Adenosine (B11128) Receptor Modulation by Dipyridamole Analogs

Dipyridamole and its analogs are known to influence adenosine signaling. nih.gov Adenosine is a crucial signaling molecule involved in a wide array of physiological and pathological processes, including immune function, inflammation, and cancer. nih.gov Dipyridamole works by inhibiting the cellular uptake of adenosine, thereby increasing its extracellular concentration and enhancing its effects on adenosine receptors. oup.commdpi.comdroracle.ai

There are four subtypes of adenosine receptors: A1, A2A, A2B, and A3. The modulation of these receptors by dipyridamole and its analogs is a key area of future research.

A1 and A3 Receptors: Selective activation of A1 receptors has been shown to suppress the proliferation of hematopoietic progenitor cells, while A3 receptor activation stimulates their proliferation. mdpi.com This suggests a potential role for dipyridamole analogs in regulating blood cell formation, particularly in the context of myelosuppression caused by chemotherapy or radiation. mdpi.com

A2A Receptors: The A2A receptor is involved in inhibiting the immune response, and in cancer, it can promote tumor proliferation. nih.gov Dipyridamole's ability to increase extracellular adenosine can lead to the activation of A2A receptors, which has been shown to reduce cholesterol accumulation and increase mitochondrial membrane potential in fibroblasts from patients with Niemann-Pick type C disease. mdpi.com

A2B Receptors: Recent studies have shown that dipyridamole can activate the A2B receptor, leading to the promotion of myogenic differentiation in myoblastic cells. frontiersin.orgnih.gov This suggests a potential therapeutic application for dipyridamole and its analogs in muscle-wasting conditions like sarcopenia. nih.gov

The development of novel adenosine receptor agonists and antagonists is a promising area of therapeutic research. researchgate.net By creating analogs of dipyridamole with greater selectivity for specific adenosine receptor subtypes, it may be possible to develop more targeted and effective treatments for a variety of diseases, including cancer, inflammatory disorders, and metabolic diseases.

Q & A

Q. What are the primary biochemical mechanisms underlying dipyridamole monoacetate’s antiplatelet and anti-inflammatory effects?

this compound inhibits adenosine transporters and phosphodiesterase-5 (PDE5), elevating extracellular adenosine and intracellular cyclic nucleotides (cAMP/cGMP). These mechanisms suppress platelet aggregation by reducing adenosine uptake and enhancing vasodilation. Additionally, in microglial cells, it attenuates pro-inflammatory cytokine release (e.g., TNF-α, IL-6) by modulating Toll-like receptor signaling, as demonstrated in human microglial cultures and murine models of neuroinflammation .

Q. What standardized assays are recommended to evaluate this compound’s antithrombotic activity in vitro?

Key assays include:

- Platelet aggregation assays : Measure inhibition of ADP- or collagen-induced aggregation using platelet-rich plasma.

- Adenosine uptake inhibition : Quantify radiolabeled adenosine uptake in endothelial cells or platelets.

- Phosphodiesterase activity assays : Monitor PDE5 inhibition via fluorescence-based enzymatic kits. Reference compounds with known Km values (e.g., 0.106 mM for analogous substrates in enzyme kinetics ) can validate assay sensitivity.

Q. How does this compound’s pharmacokinetic profile influence experimental dosing regimens?

Due to its short plasma half-life (~10 hours), researchers should employ sustained-release formulations or frequent dosing in animal models to maintain therapeutic levels. In vitro studies using microglial cultures typically apply doses between 10–50 µM to observe cytokine suppression, aligning with murine model protocols .

Advanced Research Questions

Q. What experimental designs reconcile contradictory data on dipyridamole’s efficacy as an antithrombotic agent?

Conflicting results (e.g., lack of additive benefit with aspirin in some trials vs. stroke reduction in others ) necessitate:

- Dose-response stratification : Test varying concentrations to identify therapeutic thresholds.

- Population heterogeneity analysis : Stratify subjects by genetic polymorphisms (e.g., adenosine receptor variants).

- Combination therapy protocols : Pair dipyridamole with anticoagulants (e.g., warfarin) to assess synergy. Meta-analyses of clinical trial data can isolate confounding variables like patient comorbidities.

Q. How can researchers optimize this compound synthesis for batch-to-batch consistency in preclinical studies?

Critical considerations include:

- Purity validation : Use HPLC (≥95% purity) and mass spectrometry to confirm molecular integrity.

- Salt content analysis : Quantify monoacetate counterion stability via titration or NMR.

- Solubility profiling : Pre-screen in buffers (e.g., PBS with DMSO ≤0.1%) to ensure reproducibility in cell-based assays. Batch variations in impurities (e.g., free p-nitroaniline ≤0.5% ) must be documented for sensitive bioassays.

Q. What methodologies best characterize this compound’s neuroprotective effects in neurodegenerative models?

- In vitro : Human microglial cultures stimulated with LPS/IFN-γ to measure cytokine/chemokine secretion (ELISA) and morphological activation (immunofluorescence).

- In vivo : Murine experimental autoimmune encephalomyelitis (EAE) models to assess clinical severity (motor scores) and microglial activity (Iba1 immunohistochemistry) .

- Mechanistic studies : CRISPR-edited microglial lines to dissect adenosine/PDE5 signaling pathways.

Data Interpretation and Contradiction Management

Q. How should researchers address discrepancies in dipyridamole’s efficacy across different neurological disease models?

- Model-specific factors : Compare acute (e.g., encephalomyelitis) vs. chronic (e.g., Alzheimer’s) models to contextualize microglial activation dynamics.

- Biomarker profiling : Use multiplex cytokine panels to identify disease-specific inflammatory signatures.

- Pharmacodynamic overlap : Evaluate off-target effects (e.g., vasodilation) that may confound neuroprotection metrics .

Q. What statistical approaches are recommended for analyzing dose-dependent responses in this compound studies?

- Non-linear regression : Fit data to sigmoidal dose-response curves (GraphPad Prism) to calculate EC50/IC50.

- Multivariate ANOVA : Account for covariates like cell passage number or animal age.

- Power analysis : Predefine sample sizes to detect ≥30% effect sizes in cytokine reduction assays.

Synthesis and Characterization

Q. What analytical techniques validate this compound’s structural stability under experimental conditions?

- Thermogravimetric analysis (TGA) : Assess thermal degradation profiles.

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., 622.7 g/mol with acetate ).

- pH stability testing : Incubate in physiological buffers (pH 7.4) to monitor hydrolysis over 24–72 hours.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.